![molecular formula C13H15NO2 B13408583 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol](/img/structure/B13408583.png)
4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
Preparation Methods
The synthesis of 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The pyrrole ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol include other pyrrole-containing molecules such as:
- 2-[(Trifluoromethyl)thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrrole
- 1,2-Diarylpyrroles
These compounds share the pyrrole ring structure but differ in their substituents, leading to variations in their biological activity and therapeutic potential . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
4-Methoxyphenyl-(1-methyl-2-pyrrolyl)methanol (commonly referred to as MPP) has garnered attention in recent years for its diverse biological activities. This article explores its anti-inflammatory properties, potential as an anticancer agent, and other relevant biological effects, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound MPP is characterized by the presence of a methoxy group attached to a phenyl ring and a pyrrole moiety. The synthesis of MPP typically involves the reaction of 4-methoxyaniline with pyrrole derivatives, which can be achieved through various organic synthesis methods including nucleophilic substitution and condensation reactions.
Anti-Inflammatory Activity
One of the most significant biological activities of MPP is its anti-inflammatory effect. Research indicates that MPP inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, demonstrating a dose-dependent response. Notably, at concentrations ranging from 0 to 50 µM, MPP effectively reduced NO levels without exhibiting cytotoxicity (see Table 1) .
The anti-inflammatory mechanism of MPP is primarily mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. Studies show that MPP reduces the phosphorylation of key signaling proteins such as Src, Syk, and Akt, which are critical for NF-κB activation. This suppression leads to decreased transcriptional activation of pro-inflammatory genes including iNOS and TNF-α .
Table 1: Effects of MPP on NO Production in RAW264.7 Cells
Concentration (µM) | NO Production (% Inhibition) | Cell Viability (%) |
---|---|---|
0 | 0 | 100 |
10 | 25 | 98 |
25 | 50 | 95 |
50 | 75 | 90 |
Anticancer Potential
In addition to its anti-inflammatory properties, MPP has been investigated for its potential anticancer effects. Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines by disrupting tubulin polymerization and inducing apoptosis . The pyrrole ring in MPP is particularly noted for its role in enhancing these anticancer activities.
Case Studies
- Case Study on Inflammatory Diseases : A study evaluated the effects of MPP on inflammatory markers in a murine model of arthritis. The results indicated that treatment with MPP significantly reduced joint swelling and inflammatory cytokine levels compared to control groups, highlighting its therapeutic potential in treating chronic inflammatory conditions .
- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines demonstrated that MPP inhibited cell proliferation and induced apoptosis at specific concentrations. The study reported an IC50 value indicating effective cytotoxicity, suggesting further investigation into its mechanisms could lead to novel cancer therapies .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H15NO2/c1-14-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h3-9,13,15H,1-2H3 |
InChI Key |
VQAACIDZSCXVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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